4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline
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Overview
Description
4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. The unique structure of this compound makes it a subject of interest for researchers exploring its potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, typically catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods: Industrial production of these compounds may utilize microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine under microwave conditions . This method offers high efficiency and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of nitro groups on the compound can yield corresponding indoloquinoxalinamines.
Major Products: These reactions can produce a variety of derivatives, including carbonyl compounds and amines, which can be further utilized in different applications.
Scientific Research Applications
4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a scaffold for the development of redox-active molecules in nonaqueous redox flow batteries.
Biology and Medicine: Indoloquinoxaline derivatives exhibit antiviral, antitumor, and antidiabetic activities.
Industry: These compounds are used in optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, particularly its biological activities, involves intercalation into the DNA helix, disrupting vital processes for DNA replication . This mechanism is crucial for its antiviral and cytotoxic activities.
Comparison with Similar Compounds
- 3-Methyl-6H-indolo[2,3-b]quinoxaline
- N-substituted 6H-indolo[2,3-b]quinoxalines
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole
Uniqueness: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-11(2)21-17-12(3)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-11H,1-3H3 |
InChI Key |
BLYDLZITDXBZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C(C)C |
Origin of Product |
United States |
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